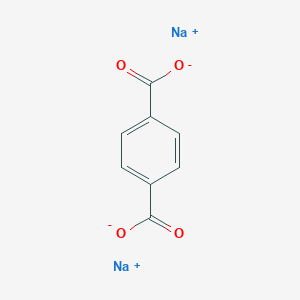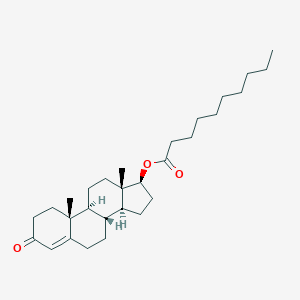
4-Hydroxyalprazolam
Descripción general
Descripción
4-Hydroxyalprazolam is a metabolite of Alprazolam, a triazolobenzodiazepine used in the management of anxiety disorders . Alprazolam is most commonly used to treat panic disorders and generalized anxiety, in addition to anxiety associated with depression .
Synthesis Analysis
Alprazolam is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form 4-Hydroxyalprazolam . A study found that CYP3A4 and CYP3A5 show the highest 4-Hydroxyalprazolam production rates .Molecular Structure Analysis
The molecular formula of 4-Hydroxyalprazolam is C17H13ClN4O .Chemical Reactions Analysis
Alprazolam is mainly metabolized by CYP3As and is contraindicated with CYP3A inhibitors like ketoconazole and itraconazole . The metabolism of Alprazolam yields the main metabolites 4-Hydroxyalprazolam and α-hydroxyalprazolam .Physical And Chemical Properties Analysis
Alprazolam is a white crystalline powder, soluble in methanol or ethanol but has no appreciable solubility in water at physiological pH .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
4-Hydroxyalprazolam is a primary metabolite of alprazolam, a widely prescribed medication for anxiety and panic disorders. Studies on the pharmacokinetics of alprazolam have shown that 4-hydroxyalprazolam appears in human plasma at concentrations less than 10% of the parent drug. This metabolite has lower intrinsic benzodiazepine receptor affinity than alprazolam itself (Greenblatt & Wright, 1993). Another study highlights the involvement of the CYP3A subfamily in the metabolism of alprazolam, producing 4-hydroxyalprazolam as a significant metabolite (Zhao et al., 2022).
Stability and Assay Methodology
Research on the stability of 4-hydroxyalprazolam reveals that it is relatively unstable, posing challenges in its detection and quantification. A study developed a high-performance liquid chromatographic method to determine alprazolam and its metabolites, including 4-hydroxyalprazolam, in human serum (Schmith et al., 1991).
Drug Interactions and Effects
Research has also focused on the interaction of alprazolam and its metabolites with other substances. One study found that ethanol can weakly inhibit the production of 4-hydroxyalprazolam, but not alpha-hydroxyalprazolam, suggesting the potential for toxic interactions with combined use (Tanaka et al., 2007).
Mecanismo De Acción
Target of Action
4-Hydroxyalprazolam is a metabolite of Alprazolam, a triazolobenzodiazepine . The primary targets of 4-Hydroxyalprazolam are the γ-aminobutyric acid (GABA) type-A receptors (GABA A Rs) . These receptors are members of the pentameric ligand-gated ion channel (PLGIC) superfamily located synaptically and perisynaptically to mediate phasic inhibition and extrasynaptically to mediate tonic inhibition .
Mode of Action
4-Hydroxyalprazolam, like Alprazolam, binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . This shift in chloride ions results in hyperpolarization (a less excitable state) and stabilization .
Biochemical Pathways
4-Hydroxyalprazolam is primarily formed through the metabolism of Alprazolam by cytochrome P450 3A4 (CYP3A4) . It’s also noted that CYP3A5, CYP3A7, and CYP2C9 are involved in the metabolism of Alprazolam, but to a lesser extent .
Pharmacokinetics
Alprazolam, the parent compound of 4-Hydroxyalprazolam, is readily absorbed and has a bioavailability of 80-90% . It is primarily metabolized in the liver via CYP3A4 to form two active metabolites, 4-Hydroxyalprazolam and α-hydroxyalprazolam . The plasma concentrations of these active metabolites are less than 4% of the parent drug .
Result of Action
The action of 4-Hydroxyalprazolam, similar to Alprazolam, results in the enhancement of the inhibitory effect of GABA on neuronal excitability . This leads to a decrease in anxiety and panic disorders . It’s important to note that the active metabolites are unlikely to contribute much to the pharmacologic effects due to their low concentrations and lesser potencies .
Action Environment
The action of 4-Hydroxyalprazolam can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors like ketoconazole and itraconazole can contraindicate the metabolism of Alprazolam . Furthermore, inflammation may downregulate CYP3A4 activity, which could have major implications for drug dosing in persistently inflamed patients .
Safety and Hazards
Alprazolam, the parent compound, has several safety concerns. It can cause profound sedation, respiratory depression, coma, and death when used concomitantly with opioids . It also exposes users to risks of abuse, misuse, and addiction, which can lead to overdose or death . The use of benzodiazepines may lead to clinically significant physical dependence .
Propiedades
IUPAC Name |
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16/h2-9,17,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYGCFLPQFNPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932240 | |
| Record name | 4-Hydroxyalprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30896-57-2 | |
| Record name | 4-Hydroxyalprazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30896-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyalprazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030896572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyalprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYALPRAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0COM4319X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of alprazolam and its metabolites, including 4-hydroxyalprazolam?
A1: Alprazolam, along with its active metabolites like 4-hydroxyalprazolam, primarily act by binding to the benzodiazepine site on the GABAA receptor in the central nervous system. This binding enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability.
Q2: What is the molecular formula and weight of 4-hydroxyalprazolam?
A2: 4-Hydroxyalprazolam has the molecular formula C17H13ClN4O2 and a molecular weight of 336.75 g/mol. []
Q3: Is 4-hydroxyalprazolam known to exhibit any catalytic properties or have any specific applications beyond its role as a metabolite?
A3: The provided research focuses on 4-hydroxyalprazolam as a metabolite of alprazolam and does not indicate any inherent catalytic properties or additional applications.
Q4: Have any computational studies been conducted to model the interaction of 4-hydroxyalprazolam with its target or to develop QSAR models?
A5: While computational simulations are used to understand the site of metabolism of alprazolam by different CYP enzymes, [] the provided excerpts do not describe any specific computational studies on 4-hydroxyalprazolam's interaction with its target or the development of QSAR models.
Q5: How does the 4-hydroxylation of alprazolam affect its activity and potency compared to the parent drug?
A6: 4-Hydroxyalprazolam is considered an active metabolite, but it is less potent than alprazolam. [] The exact potency difference is not explicitly stated in the provided research.
Q6: What are the primary routes of metabolism and excretion for alprazolam, and does this differ for 4-hydroxyalprazolam?
A8: Alprazolam is extensively metabolized in the liver, primarily by CYP3A4, with 4-hydroxyalprazolam being a major metabolite. [, , , , , ] While the excretion pathways for 4-hydroxyalprazolam are not explicitly described, it is likely excreted similarly to alprazolam, mainly through urine, as conjugated metabolites. []
Q7: Does the presence of the CYP3A5 enzyme significantly affect the metabolism of alprazolam to 4-hydroxyalprazolam?
A9: Research suggests that while CYP3A5 can metabolize alprazolam, CYP3A4 remains the major enzyme involved in its metabolism in vivo, and the presence of CYP3A5 does not appear to have a significant impact. []
Q8: How does the pharmacokinetic profile of alprazolam differ in elderly patients?
A10: While the research highlights the importance of understanding drug metabolism in different populations, it does not provide specific details on the pharmacokinetics of alprazolam in elderly patients. []
Q9: Have there been any studies directly investigating the efficacy of 4-hydroxyalprazolam in vitro or in vivo?
A9: The provided research focuses on 4-hydroxyalprazolam as a metabolite and does not discuss its independent efficacy.
Q10: Is there any evidence of resistance mechanisms developing to alprazolam or its metabolites like 4-hydroxyalprazolam?
A10: The provided research does not discuss resistance mechanisms related to alprazolam or its metabolites.
Q11: Is there any information on the toxicity profile of 4-hydroxyalprazolam?
A11: The provided research primarily focuses on the pharmacokinetic aspects of 4-hydroxyalprazolam and does not provide detailed toxicological data.
Q12: What analytical techniques are commonly employed to detect and quantify alprazolam and its metabolites, including 4-hydroxyalprazolam, in biological samples?
A14: High-performance liquid chromatography (HPLC) is frequently used for the analysis of alprazolam and its metabolites, including 4-hydroxyalprazolam, in biological samples. [, , , ] Additionally, gas chromatography-mass spectrometry (GC-MS) serves as a sensitive reference method for detecting benzodiazepines, including alprazolam and its metabolites. []
Q13: How does the co-administration of other drugs, particularly those metabolized by CYP3A4, affect alprazolam metabolism and the formation of 4-hydroxyalprazolam?
A15: Co-administration of drugs that inhibit CYP3A4 can significantly increase alprazolam concentrations in plasma, potentially leading to an increased risk of adverse effects. [, ] For instance, nefazodone, an antidepressant metabolized by CYP3A4, can increase alprazolam Cmax and AUCtau values approximately twofold while decreasing 4-hydroxyalprazolam Cmax and AUCtau values. [] Similarly, venlafaxine, another antidepressant, increases alprazolam's apparent oral clearance and volume of distribution. []
Q14: Can ethanol consumption impact the metabolism of alprazolam?
A16: High-dose ethanol may inhibit the formation of 4-hydroxyalprazolam by weakly inhibiting CYP3A4 activity. [] This interaction could potentially lead to increased alprazolam concentrations and an elevated risk of adverse effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)


![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)
![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)


